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Compound of Interest

Compound Name: 2-Bromo-3-methylpentanoic acid

Cat. No.: B1597287

This guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-
methylpentanoic acid, a chiral a-halogenated carboxylic acid.[1] It serves as a vital building
block in the synthesis of more complex molecules, including active pharmaceutical
intermediates.[1] This document is intended for researchers, scientists, and professionals in
drug development, offering a detailed examination of its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

2-Bromo-3-methylpentanoic acid, with the molecular formula CeH11BrOz, has a molecular
weight of 195.05 g/mol .[1][2] The presence of two chiral centers at the C2 and C3 positions
results in four possible stereoisomers. The structural formula is presented below:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Bromo-3-methylpentanoic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~11-12 Singlet (broad) 1H -COOH
~4.1-4.3 Doublet 1H CH-Br (a-proton)
~2.0-2.3 Multiplet 1H -CH(CHs3)-
~1.4-1.7 Multiplet 2H -CH2-
~0.9-1.1 Triplet 3H -CH2-CHs
~0.9-1.1 Doublet 3H -CH(CHb3)-

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm

Carbon Assignment

~170-175 C=0 (Carboxylic Acid)
~45-55 C-Br (a-carbon)
~35-45 -CH(CHs)-

~20-30 -CH:-

~10-15 -CH(CHs)-

~10-15 -CH2-CHs

Note: The chemical shifts are approximate and can vary based on the solvent and other

experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm~?)

Bond Vibration

Functional Group

~2500-3300 O-H stretch (broad) Carboxylic Acid

~1700 C=0 stretch Carboxylic Acid

~550-600 C-Br stretch Alkyl Halide
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Mass Spectrometry (MS)

m/z Interpretation

Molecular ion peak [M]*, showing the
194/196 characteristic 1:1 isotopic pattern of bromine
(7°Br and 81Br)

115 Loss of Br

151/153 Loss of -COOH

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-Bromo-3-
methylpentanoic acid are provided below.

NMR Spectroscopy

A sample of 2-Bromo-3-methylpentanoic acid is dissolved in a deuterated solvent, typically
chloroform-d (CDCIs), containing a small amount of tetramethylsilane (TMS) as an internal
standard. The solution is then placed in an NMR tube. *H and *3C NMR spectra are recorded
on a spectrometer operating at a frequency of 300-500 MHz for *H and 75-125 MHz for 13C.

IR Spectroscopy

A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates.
Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be
prepared and placed in a liquid sample cell. The IR spectrum is then recorded using a Fourier-
transform infrared (FTIR) spectrometer.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically using an
electron ionization (EI) source. The molecules are ionized and fragmented, and the resulting
ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations
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Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Bromo-3-methylpentanoic acid.
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Caption: General workflow for the synthesis and spectroscopic analysis of 2-Bromo-3-
methylpentanoic acid.

Key Spectroscopic Correlations

The following diagram illustrates the correlation between the functional groups of 2-Bromo-3-
methylpentanoic acid and their expected spectroscopic signals.
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Chemical Structure
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Caption: Correlation of functional groups in 2-Bromo-3-methylpentanoic acid with
spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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